

Technical Guide: 2-Methoxy-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methoxy-5-(trifluoromethyl)benzonitrile
Cat. No.:	B1318767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The presence of three distinct functional groups—a methoxy group, a trifluoromethyl group, and a nitrile group—on the benzene ring imparts a unique combination of electronic and steric properties. The trifluoromethyl group, a well-known bioisostere for various functional groups, is particularly valued in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic approach, potential applications in drug development, and safety information for **2-Methoxy-5-(trifluoromethyl)benzonitrile**.

Core Molecular Data

The fundamental physicochemical properties of **2-Methoxy-5-(trifluoromethyl)benzonitrile** (CAS No: 34636-92-5) are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₆ F ₃ NO	[1]
Molecular Weight	201.15 g/mol	[1] [2]
CAS Number	34636-92-5	[1] [2]
Appearance	White powder	
Melting Point	30-34 °C	
Purity	≥97%	[1]
Canonical SMILES	COC1=C(C=C(C=C1)C(F)(F)F)C#N	
InChI Key	KAJZODLWVHKBSI-UHFFFAOYSA-N	

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Methoxy-5-(trifluoromethyl)benzonitrile** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for analogous benzonitrile derivatives.^[3] One common approach involves the conversion of the corresponding benzaldehyde to the nitrile.

Plausible Synthetic Route: From 2-Methoxy-5-(trifluoromethyl)benzaldehyde

This protocol describes a two-step process starting from the corresponding aldehyde.

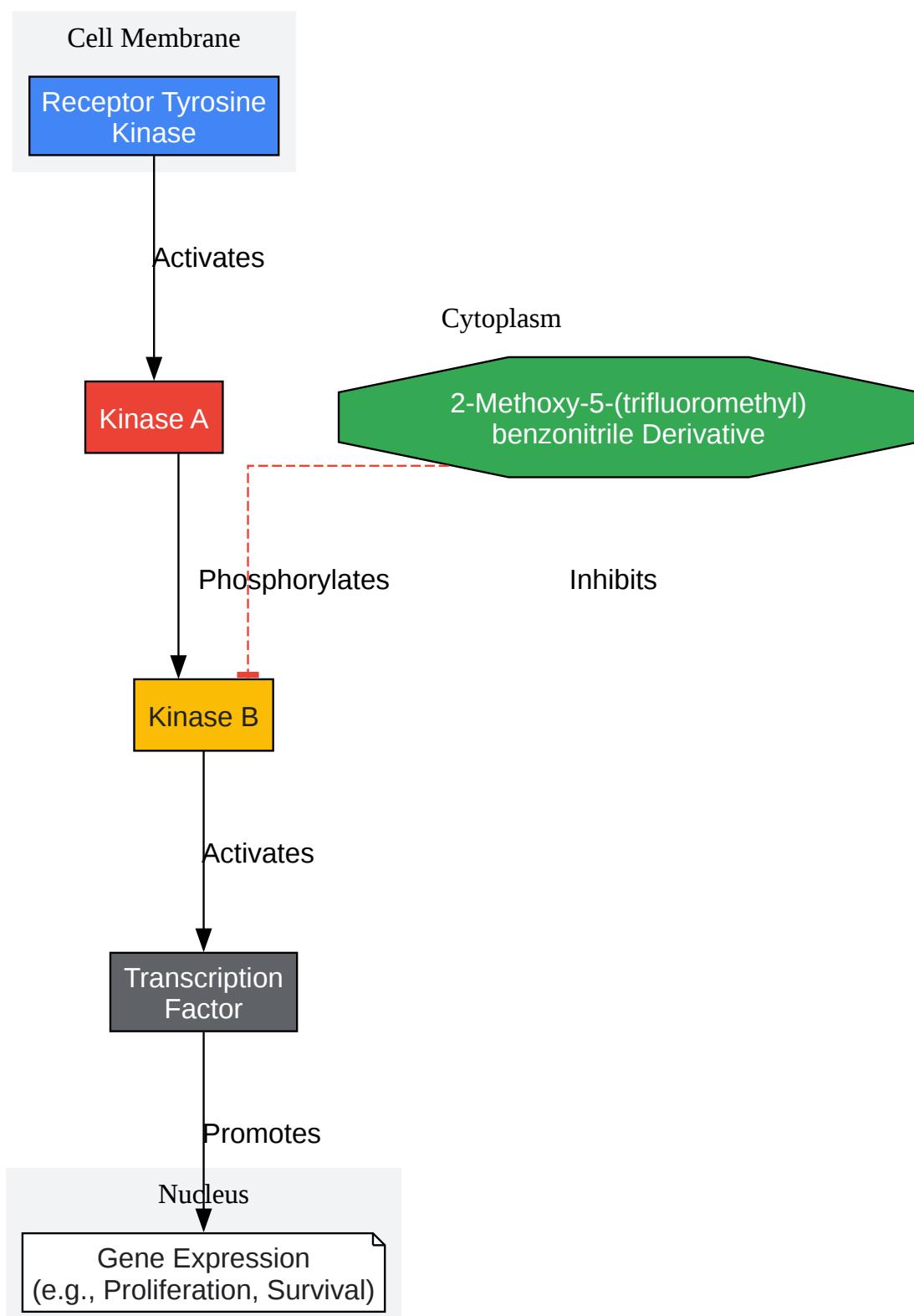
Step 1: Formation of the Oxime

- In a round-bottom flask, dissolve 2-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq.) in an aqueous solvent.
- Add hydroxylamine hydrochloride (1.0-1.2 eq.) and a suitable inorganic base (e.g., sodium carbonate, 1.0-1.2 eq.).

- Stir the reaction mixture at a controlled temperature (e.g., 0-20 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the oxime intermediate can be isolated through standard workup procedures, such as extraction and solvent evaporation.

Step 2: Dehydration of the Oxime to the Nitrile

- Dissolve the 2-Methoxy-5-(trifluoromethyl)benzaldehyde oxime from the previous step in a suitable solvent such as acetonitrile.
- Add a dehydrating agent (e.g., acetic anhydride) and a catalyst if necessary.
- Heat the reaction mixture to reflux and monitor for completion by TLC.
- After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve quenching the reaction, extraction with an organic solvent, washing the organic layer, drying, and concentrating under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield pure **2-Methoxy-5-(trifluoromethyl)benzonitrile**.


Applications in Drug Development & Biological Activity

The unique structural features of **2-Methoxy-5-(trifluoromethyl)benzonitrile** make it a valuable building block in drug discovery. The trifluoromethyl group can significantly improve the pharmacokinetic properties of a drug candidate, such as its bioavailability and metabolic stability. The nitrile group is a versatile functional group that can be converted into other functionalities or participate in binding interactions with biological targets.^[4]

While specific studies on the biological activity of **2-Methoxy-5-(trifluoromethyl)benzonitrile** are limited, its structural motifs are present in molecules with a wide range of therapeutic applications, including anti-inflammatory and anti-cancer agents.^[5] Benzonitrile derivatives have been investigated as inhibitors of various enzymes and modulators of signaling pathways.

Potential Modulation of Kinase Signaling Pathways

Given that many small molecule inhibitors target protein kinases, a compound derived from **2-Methoxy-5-(trifluoromethyl)benzonitrile** could potentially act as a kinase inhibitor. The general mechanism of action for such an inhibitor would be to block the phosphorylation of downstream substrates, thereby interrupting the signaling cascade. A simplified, hypothetical signaling pathway that could be targeted is depicted below.

[Click to download full resolution via product page](#)

Caption: Hypothetical kinase signaling pathway potentially modulated by a derivative of **2-Methoxy-5-(trifluoromethyl)benzonitrile**.

Safety and Handling

The following safety information is based on available Safety Data Sheets (SDS) for **2-Methoxy-5-(trifluoromethyl)benzonitrile**.

Hazard Statement	Precautionary Statement
Harmful if swallowed.	Wash hands thoroughly after handling.
Causes skin irritation.	Wear protective gloves/protective clothing/eye protection/face protection.
Causes serious eye irritation.	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.	Avoid breathing dust/fume/gas/mist/vapors/spray.

Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

The workflow for handling a chemical spill of this nature is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for responding to a chemical spill.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. 3-Methyl-5-(trifluoromethoxy)benzonitrile | 916420-59-2 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Technical Guide: 2-Methoxy-5-(trifluoromethyl)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1318767#2-methoxy-5-trifluoromethyl-benzonitrile-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com